molecular formula C16H17N3O2S B11276724 N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B11276724
M. Wt: 315.4 g/mol
InChI Key: RLRAODSRKYRAFC-UHFFFAOYSA-N
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Description

N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a thiazole ring, a cyclopropane carboxamide group, and a 3-methylphenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The cyclopropane carboxamide group is then introduced via a cyclopropanation reaction, often using diazo compounds under acidic conditions. The final step involves the coupling of the 3-methylphenyl carbamoyl group through a carbamoylation reaction, typically using carbamoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The cyclopropane carboxamide group may enhance the compound’s binding affinity to certain receptors, while the 3-methylphenyl carbamoyl moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE
  • N-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE

Uniqueness

N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is unique due to the specific positioning of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H17N3O2S/c1-10-3-2-4-12(7-10)17-14(20)8-13-9-22-16(18-13)19-15(21)11-5-6-11/h2-4,7,9,11H,5-6,8H2,1H3,(H,17,20)(H,18,19,21)

InChI Key

RLRAODSRKYRAFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3

Origin of Product

United States

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